molecular formula C8H4BrF3N2 B1519755 3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 503172-42-7

3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine

Cat. No. B1519755
M. Wt: 265.03 g/mol
InChI Key: UWFXWNIDZUWCAY-UHFFFAOYSA-N
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Description

3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine is a chemical compound with the molecular formula C8H4BrF3N2 and a molecular weight of 265.04 . It is used for research purposes .


Molecular Structure Analysis

The InChI code for 3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine is 1S/C8H4BrF3N2/c9-7-6(8(10,11)12)13-5-3-1-2-4-14(5)7/h1-4H . This indicates the arrangement of atoms in the molecule but does not provide information about its 3D structure.


Physical And Chemical Properties Analysis

3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine is a solid at room temperature . It has a molecular weight of 265.03 and a molecular formula of C8H4BrF3N2 .

Scientific Research Applications

Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity . They have been found to exhibit antiviral , antiulcer , antibacterial , anticancer , antifungal , and antituberculosis properties . This class of compounds has also been described as cyclin-dependent kinase (CDK) inhibitors , calcium channel blockers , and GABA A receptor modulators .

The synthesis of these compounds typically involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed . This method is reasonably fast, very clean, high yielding, simple workup, and environmentally benign .

Imidazo[1,2-a]pyridine, the class of compounds to which “3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine” belongs, has a wide range of applications in various scientific fields . Here are some additional applications:

  • Medicinal Chemistry

    • Imidazo[1,2-a]pyridine is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It has various biological and pharmaceutical activities, such as antiviral, antifungal, and antitumor activities .
    • In a study, two series of imidazopyridine derivatives were synthesized and evaluated in breast cancer cells for their antiproliferative potential . Among the novel derivatives, one compound exhibited potent activity against the MCF7 and MDA-MB-231 cell lines .
  • Material Science

    • This moiety is also useful in material science because of its structural character .

properties

IUPAC Name

3-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3N2/c9-7-6(8(10,11)12)13-5-3-1-2-4-14(5)7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWFXWNIDZUWCAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20670608
Record name 3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine

CAS RN

503172-42-7
Record name 3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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